N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
N-(3,5-Dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a benzodioxepine core fused with a 3,5-dimethylphenyl substituent. The benzodioxepine scaffold (C₉H₁₀O₂) is a seven-membered oxygen-containing heterocycle, while the sulfonamide group (-SO₂NH-) links the aromatic amine (3,5-dimethylaniline) to the benzodioxepine ring at position 5. This compound’s structural uniqueness lies in:
- Meta-substituted dimethylphenyl group: The 3,5-dimethyl substitution pattern is known to influence lipophilicity and steric bulk, as observed in structurally related herbicides and pharmaceuticals .
- Benzodioxepine core: Provides conformational rigidity compared to simpler aromatic systems like benzene or naphthalene .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-13(2)10-14(9-12)18-23(19,20)15-4-5-16-17(11-15)22-7-3-6-21-16/h4-5,8-11,18H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQAXVFVTLPTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H19NO6S
- Molecular Weight : 377.4 g/mol
The biological activity of this compound involves several mechanisms:
- Inhibition of Protein Interactions : The compound has been shown to inhibit the interaction between MDM2 and p53, a critical pathway in cancer biology. By disrupting this interaction, it promotes the activation of p53, leading to apoptosis in tumor cells .
- Caspase Activation : It induces the intrinsic apoptotic pathway by activating caspases 3, 7, and 9. This is significant for its anticancer properties as these caspases are essential for executing programmed cell death .
- Dual Inhibition : The compound also inhibits XIAP (X-linked inhibitor of apoptosis protein), enhancing its efficacy against cancer cells that express high levels of both MDM2 and XIAP .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity:
- IC50 Values : The compound showed an IC50 value of 0.3 μM against various cancer cell lines, indicating strong antiproliferative effects compared to other compounds in its class .
- Cell Line Sensitivity : It was found to be particularly effective against acute lymphoblastic leukemia (ALL) cell lines with IC50 values ranging from 0.3 to 0.4 μM .
Comparative Efficacy
A comparative analysis of various compounds revealed that this compound is significantly more potent than its analogs:
| Compound | IC50 (μM) | Notes |
|---|---|---|
| MX69 | 7.5 | Less potent; requires higher doses for efficacy |
| This compound | 0.3 | Significant enhancement in anticancer activity |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in colony formation in neuroblastoma cell lines. The treated cells exhibited decreased colony number and size compared to controls .
- Clonogenic Assays : In assays using human normal bone marrow mononuclear cells, the compound did not adversely affect hematopoiesis compared to doxorubicin (Dox), which significantly reduced colony formation . This suggests a favorable safety profile for potential therapeutic use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and its analogs:
*LogP estimated based on substituent contributions (e.g., -CH₃ increases, -SO₂NH- decreases).
Key Observations:
For example, PET-inhibiting carboxamides rely on hydrogen bonding via the carbonyl oxygen , whereas sulfonamides may engage through sulfonyl oxygens. Trichloro-acetamides () exhibit distinct solid-state geometries due to steric and electronic effects, suggesting the target compound’s sulfonamide could influence crystallization patterns .
Substituent Position and Electronic Effects :
- The 3,5-dimethylphenyl group (electron-donating) in the target compound contrasts with the 3,5-difluorophenyl group (electron-withdrawing) in ’s most active PET inhibitors. Despite this, dimethyl groups may enhance membrane permeability via increased lipophilicity, offsetting reduced electronic effects .
Core Structure Differences: The benzodioxepine core introduces a larger, more rigid framework compared to naphthalene () or simple acetamides ().
Physicochemical and Crystallographic Properties
- Crystal Packing: highlights that meta-substituted trichloro-acetamides adopt distinct solid-state geometries.
- Solubility : The sulfonamide group’s polarity may improve aqueous solubility relative to carboxamides or trichloro-acetamides, though the benzodioxepine core could limit this advantage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
